molecular formula C13H14O7 B14690392 Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate CAS No. 32136-55-3

Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate

Cat. No.: B14690392
CAS No.: 32136-55-3
M. Wt: 282.25 g/mol
InChI Key: GSTREZWADUCAQX-UHFFFAOYSA-N
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Description

Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C12H12O6. It is a derivative of benzene, where three carboxylate groups and one methoxy group are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3-methoxybenzene-1,2,4-tricarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

    Oxidation: 3-methoxybenzene-1,2,4-tricarboxylic acid.

    Reduction: Trimethyl 3-methoxybenzene-1,2,4-tricarbinol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It is employed in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of trimethyl 3-methoxybenzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which may then participate in various biochemical pathways. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,2,4-benzenetricarboxylate: Similar structure but lacks the methoxy group.

    1,3,5-trimethoxybenzene: Contains three methoxy groups but lacks carboxylate groups.

Uniqueness

Trimethyl 3-methoxybenzene-1,2,4-tricarboxylate is unique due to the presence of both methoxy and carboxylate groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

32136-55-3

Molecular Formula

C13H14O7

Molecular Weight

282.25 g/mol

IUPAC Name

trimethyl 3-methoxybenzene-1,2,4-tricarboxylate

InChI

InChI=1S/C13H14O7/c1-17-10-8(12(15)19-3)6-5-7(11(14)18-2)9(10)13(16)20-4/h5-6H,1-4H3

InChI Key

GSTREZWADUCAQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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